Bismuth Subcitrate is a mineral compound that is used to treat duodenal and gastric ulcers associated with Helicobacter pylori.
Bismuth Subcitrate Potassium is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections.
Bismuth subcitrate potassium
CAS No.: 880149-29-1
VCID: VC0000949
Molecular Formula: C12H10BiK3O14
Molecular Weight: 704.47 g/mol
* For research use only. Not for human or veterinary use.

Description |
Bismuth subcitrate potassium is a complex bismuth salt used primarily in the treatment of peptic ulcers and gastro-esophageal reflux disease (GERD), particularly those caused by Helicobacter pylori infections. It is often combined with antibiotics such as metronidazole and tetracycline, along with a proton pump inhibitor, to enhance its efficacy in eradicating H. pylori bacteria . Mechanism of ActionThe exact mechanism of action of bismuth subcitrate potassium is not fully understood, but it is believed to interfere with several bacterial functions, including cell membrane integrity, protein synthesis, and enzyme activity. It also has a protective effect on the gastric mucosa by increasing mucus secretion and acting as a barrier against hydrochloric acid . Additionally, it prevents the adhesion of H. pylori to epithelial cells and inhibits enzymes secreted by the bacteria . Clinical UseBismuth subcitrate potassium is commonly used in combination with antibiotics for the eradication of Helicobacter pylori, which is a major cause of peptic ulcers. The combination therapy often includes metronidazole and tetracycline, marketed under the brand name Pylera . This regimen is effective in treating ulcers by killing or preventing the growth of H. pylori bacteria .
Research FindingsRecent studies have focused on the efficacy of bismuth-based therapies in treating H. pylori infections. For instance, a randomized trial comparing bismuth subcitrate potassium with metronidazole and tetracycline (plus omeprazole) to clarithromycin-based triple therapy showed promising results in eradicating H. pylori . Additionally, research into novel compounds for ulcer prevention highlights the importance of bismuth in maintaining gastric mucosal integrity and preventing bacterial adhesion . |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 880149-29-1 | ||||||
Product Name | Bismuth subcitrate potassium | ||||||
Molecular Formula | C12H10BiK3O14 | ||||||
Molecular Weight | 704.47 g/mol | ||||||
IUPAC Name | bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | ||||||
Standard InChI | InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | ||||||
Standard InChIKey | ZQUAVILLCXTKTF-UHFFFAOYSA-H | ||||||
SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[Bi+3] | ||||||
Canonical SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] | ||||||
Synonyms | NA | ||||||
PubChem Compound | 10101269 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume